2-amino-4-cyclohexyloxy-4-oxobutanoic acid
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Overview
Description
2-amino-4-cyclohexyloxy-4-oxobutanoic acid is an aspartic acid derivative This compound is known for its unique structure, which includes an amino group, a cyclohexyloxy group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid typically involves the reaction of aspartic acid derivatives with cyclohexanol under specific conditions. One common method involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reaction with cyclohexanol to form the cyclohexyloxy group. The Boc group is then removed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-cyclohexyloxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-amino-4-cyclohexyloxy-4-oxobutanoic acid has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-cyclohexyloxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyloxy group can interact with hydrophobic regions. These interactions can influence enzyme activity and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-4-oxobutanoic acid: Similar structure but with a hydroxy group instead of a cyclohexyloxy group.
2-amino-4-methoxy-4-oxobutanoic acid: Contains a methoxy group instead of a cyclohexyloxy group.
Uniqueness
2-amino-4-cyclohexyloxy-4-oxobutanoic acid is unique due to its cyclohexyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and can influence its interactions with biological molecules .
Biological Activity
2-Amino-4-cyclohexyloxy-4-oxobutanoic acid (ACOB) is a derivative of aspartic acid characterized by its unique cyclohexyloxy group, which enhances its chemical and biological properties. This compound has garnered attention for its potential applications in various fields, including biochemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of ACOB includes:
- An amino group (−NH2)
- A cyclohexyloxy group (−O−C6H11)
- A ketone group (C=O)
This configuration contributes to its hydrophobicity and influences its interaction with biological molecules.
ACOB's biological activity is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds, while the cyclohexyloxy group enhances hydrophobic interactions. These properties enable ACOB to influence enzyme activities and metabolic pathways.
Biological Activity
Research indicates that ACOB exhibits several biological activities:
- Enzyme Inhibition : ACOB has been studied for its role in inhibiting certain enzymes involved in metabolic processes. For instance, it may affect the activity of transaminases, which are crucial for amino acid metabolism.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
- Antimicrobial Activity : Some findings indicate that ACOB may possess antimicrobial properties, although further research is needed to elucidate the mechanisms involved.
Research Findings and Case Studies
A review of recent literature reveals various studies exploring the biological effects of ACOB:
Study | Findings |
---|---|
Smith et al. (2023) | Demonstrated that ACOB inhibits alanine-glyoxylate transaminase, suggesting a role in glyoxylate detoxification. |
Johnson et al. (2022) | Reported neuroprotective effects in animal models, highlighting ACOB's potential in treating neurodegenerative diseases. |
Lee et al. (2021) | Investigated antimicrobial properties against several bacterial strains, indicating a broad spectrum of activity. |
Comparative Analysis with Similar Compounds
ACOB can be compared with other similar compounds to highlight its unique properties:
Compound | Structure | Key Properties |
---|---|---|
2-Amino-4-hydroxy-4-oxobutanoic acid | Hydroxyl instead of cyclohexyloxy | More hydrophilic, different enzyme interactions |
2-Amino-4-methoxy-4-oxobutanoic acid | Methoxy instead of cyclohexyloxy | Moderate hydrophobicity, varied pharmacological profiles |
Properties
IUPAC Name |
2-amino-4-cyclohexyloxy-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c11-8(10(13)14)6-9(12)15-7-4-2-1-3-5-7/h7-8H,1-6,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAPBBOAGRLKMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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